molecular formula C7H14ClNO4S B161193 Tert-butyl 2-(chlorosulfonyl)ethylcarbamate CAS No. 134019-73-1

Tert-butyl 2-(chlorosulfonyl)ethylcarbamate

Cat. No.: B161193
CAS No.: 134019-73-1
M. Wt: 243.71 g/mol
InChI Key: PCEAZBVTZGTIEC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(chlorosulfonyl)ethylcarbamate is an organic compound with the molecular formula C7H14ClNO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine .

Preparation Methods

The synthesis of tert-butyl 2-(chlorosulfonyl)ethylcarbamate involves organic synthetic chemistry techniques. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yield . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Tert-butyl 2-(chlorosulfonyl)ethylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 2-(chlorosulfonyl)ethylcarbamate is widely used in scientific research for:

Mechanism of Action

The mechanism of action of tert-butyl 2-(chlorosulfonyl)ethylcarbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in organic synthesis to introduce specific functional groups into target molecules .

Comparison with Similar Compounds

Similar compounds to tert-butyl 2-(chlorosulfonyl)ethylcarbamate include:

This compound is unique due to its specific functional groups, which provide distinct reactivity and versatility in organic synthesis .

Biological Activity

Tert-butyl 2-(chlorosulfonyl)ethylcarbamate is a compound of increasing interest due to its notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group connected to a carbamate moiety, which is further linked to a chlorosulfonyl group. The molecular formula is C₉H₁₈ClNO₄S, with a molecular weight of approximately 253.76 g/mol. The presence of the chlorosulfonyl group enhances its electrophilic character, making it a candidate for various chemical reactions and biological interactions.

Mechanisms of Biological Activity

  • Inhibition of Oxidative Phosphorylation :
    This compound has been shown to inhibit oxidative phosphorylation (OXPHOS), leading to decreased ATP production in cancer cell lines. This property makes it a potential candidate for cancer therapy, particularly against pancreatic cancer cells, where it exhibits significant cytotoxicity.
  • Cytochrome P450 Inhibition :
    The compound acts as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which are critical for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting its relevance in drug-drug interactions.
  • Enzyme Interaction Studies :
    Interaction studies suggest that this compound can effectively bind to specific enzymes, altering their activity and potentially leading to significant biological effects. This characteristic is crucial for understanding its therapeutic applications.

Case Study 1: Anti-Cancer Activity

A study investigating the effects of this compound on pancreatic cancer cells demonstrated that the compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the disruption of mitochondrial function and ATP depletion. The compound showed IC50 values in the low micromolar range, indicating potent anti-cancer activity.

Case Study 2: Pharmacokinetic Implications

Research on the inhibition of cytochrome P450 enzymes revealed that co-administration of this compound with other pharmaceuticals could lead to altered drug metabolism. For instance, the inhibition of CYP2C19 may enhance the effects or toxicity of drugs metabolized by this enzyme, necessitating careful consideration in clinical settings.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Biological Activity
Tert-butyl (R)-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamateChlorosulfonyl group attached to phenylSelective growth inhibition in pancreatic cancer
Tert-butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamateBromophenyl substituentPotential anti-cancer properties through enzyme inhibition
Tert-butyl (4-methoxyphenyl)aminosulfonylcarbamateMethoxy substitutionVariations in enzyme interaction profiles

Properties

IUPAC Name

tert-butyl N-(2-chlorosulfonylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEAZBVTZGTIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590810
Record name tert-Butyl [2-(chlorosulfonyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134019-73-1
Record name tert-Butyl [2-(chlorosulfonyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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